molecular formula C5H7ClN4 B1643123 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine CAS No. 57639-19-7

4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No. B1643123
CAS RN: 57639-19-7
M. Wt: 158.59 g/mol
InChI Key: OOJFLTDNAJUBKR-UHFFFAOYSA-N
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Description

“4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine” is a chemical compound with the molecular formula C5H7ClN4 . It is a derivative of the 1,3,5-triazine family .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, triazine derivatives are known to be involved in a variety of chemical reactions . They have been used as intermediates in the synthesis of various biologically active compounds .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 158.59 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Activity

4-Amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, synthesized through nucleophilic substitutions, have been identified as CGRP receptor antagonists. This synthesis utilizes the trichloromethyl moiety as a leaving group and involves the condensation of 5-guanidino-3-phenylpyrazole with trichloroacetonitrile (Lim, Dolzhenko, & Dolzhenko, 2014).

Hydrogen-Bond Networks and Catalytic Analogs

The chemistry of 4,6-dialkyl-2-amino-1,3,5-triazines has been explored for the synthesis of chiral thiourea organocatalysts. These compounds form extended hydrogen-bond networks in solid states and are used in preparing enantiopure 1-hetaryl-3-[2-(dimethylamino)cyclohexyl]thioureas (Xiao, Pöthig, & Hintermann, 2015).

Synthesis and Characterization for Condensing Agents

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is synthesized for condensation of carboxylic acids and amines, yielding amides and esters in good yields. This method demonstrates practicality due to atmospheric conditions and easy removal of by-products (Kunishima et al., 1999).

Energetic Properties of Nitrogen-Rich Compounds

Studies on 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine have emphasized its potential as a high-energy material. These compounds exhibit good energetic properties like heat of formation and heat of combustion, making them suitable for various applications (Rao, Ghule, & Muralidharan, 2021).

Sugar Residue Attachment to Cytotoxic Triazines

Research on the interaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with amine nucleophiles has yielded high yields of substituted 2-amino-1,3,5-triazines. These compounds are explored for the attachment of sugar residues to cytotoxic 1,3,5-triazines, providing insights into potential applications in medicinal chemistry (Simmonds & Stevens, 1982).

Microwave-Assisted Synthesis for Supramolecular Chemistry

A series of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines has been synthesized under microwave irradiation in solvent-free conditions. These compounds, with symmetrical and asymmetrical substitution, have applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).

Triazine-Based Dehydro-Condensation Agents

Investigations into triazine-derived quaternary ammonium salts as dehydro-condensation agents for amide synthesis highlight their economic and environmental sustainability. These compounds, including 2-chloro-4,6-dimethoxy-1,3,5-triazine, have shown significant efficiency and viability as alternatives in amide synthesis processes (Sole et al., 2021).

X-Ray Crystallography and Molecular Structure

Studies on 4-di­methyl­amino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine have provided insights into its molecular structure and crystal packing, utilizing extensive hydrogen bonds and π–π stacking interactions. This research aids in the understanding of the structural and electronic properties of triazine derivatives (Lu, Qin, Zhu, & Yang, 2004).

Ruthenium Nitrosyl Complexes

Ruthenium nitrosyl complexes with triazine-based ligands have been synthesized, displaying unique electronic structures and reactivity aspects. These complexes facilitate photocleavage of the Ru–NO bond and have implications in photorelease and scavenging of nitric oxide, significant for biomedical applications (Giri et al., 2020).

properties

IUPAC Name

4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-3-8-4(6)10-5(7-2)9-3/h1-2H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJFLTDNAJUBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260678
Record name 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57639-19-7
Record name 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57639-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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